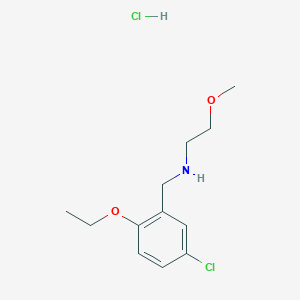
N-1,3-benzodioxol-5-yl-N'-(4-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-N'-(4-ethylphenyl)urea, also known as MDMA, is a psychoactive drug that has gained popularity in the recreational drug scene. However, it has also been studied for its potential therapeutic uses in treating psychiatric disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Mechanism of Action
N-1,3-benzodioxol-5-yl-N'-(4-ethylphenyl)urea works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased sociability, and reduced anxiety. This compound also activates the amygdala, which is involved in emotional processing, and the prefrontal cortex, which is involved in decision-making and impulse control.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. This compound also causes the release of oxytocin, a hormone that is involved in social bonding and trust.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-N'-(4-ethylphenyl)urea has a number of advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin, dopamine, and norepinephrine on the brain. However, this compound is a controlled substance, and its use in lab experiments is heavily regulated. Researchers must obtain special licenses and follow strict safety protocols when working with this compound.
Future Directions
There are a number of future directions for research on N-1,3-benzodioxol-5-yl-N'-(4-ethylphenyl)urea. One area of interest is the use of this compound-assisted psychotherapy in treating other psychiatric disorders, such as depression and addiction. Another area of interest is the development of new drugs that mimic the effects of this compound, but with fewer side effects and a lower potential for abuse. Finally, researchers are interested in understanding the long-term effects of this compound on the brain and body, and developing strategies to minimize these effects.
Synthesis Methods
N-1,3-benzodioxol-5-yl-N'-(4-ethylphenyl)urea is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reduced to this compound using aluminum amalgam and methylamine. The synthesis of this compound is a complex process that requires specialized equipment and expertise, and it is illegal in many countries.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-(4-ethylphenyl)urea has been studied for its potential therapeutic uses in treating psychiatric disorders such as PTSD and anxiety. This compound-assisted psychotherapy involves administering a single dose of this compound in a controlled setting, followed by psychotherapy sessions. Studies have shown that this compound-assisted psychotherapy can reduce symptoms of PTSD and anxiety, and improve overall well-being.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-3-5-12(6-4-11)17-16(19)18-13-7-8-14-15(9-13)21-10-20-14/h3-9H,2,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFDUVPDVHHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~3~-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5369215.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5369239.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369247.png)

![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369271.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5369274.png)
![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)

![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)
